molecular formula C7H9NO5S B1404175 4-Methoxycarbonyl-5-methylfuran-2-sulfonamide CAS No. 898229-70-4

4-Methoxycarbonyl-5-methylfuran-2-sulfonamide

Cat. No. B1404175
M. Wt: 219.22 g/mol
InChI Key: QFCORFMSHFHDFN-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-5-methylfuran-2-sulfonamide is a chemical compound with the molecular formula C7H9NO5S . It is used in various chemical reactions and has been mentioned in several scientific papers .


Molecular Structure Analysis

The molecular structure of 4-Methoxycarbonyl-5-methylfuran-2-sulfonamide consists of a furan ring with a methoxycarbonyl group and a sulfonamide group attached . The molecular weight of this compound is 219.22 g/mol.


Physical And Chemical Properties Analysis

The specific physical and chemical properties of 4-Methoxycarbonyl-5-methylfuran-2-sulfonamide are not detailed in the available literature .

Scientific Research Applications

Therapeutic Applications

  • Alzheimer’s Disease Treatment : A study presented the synthesis of sulfonamides derived from 4-methoxyphenethylamine, demonstrating potent inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment (Abbasi et al., 2018).

  • Antibiotic Degradation : Research on Microbacterium sp. strain BR1 revealed a novel microbial strategy to eliminate sulfonamide antibiotics, highlighting the environmental impact and potential for bioremediation techniques (Ricken et al., 2013).

  • Cancer Therapy : Sulfonamides were studied for their role as carbonic anhydrase inhibitors, with implications for cancer therapy by targeting tumor-associated isoforms IX and XII, demonstrating the potential for selective therapeutic applications (Güzel et al., 2010).

Environmental and Analytical Chemistry

  • Herbicide Synthesis : A method for synthesizing 2-Methoxycarbonyl-5-iodobenzene Sulfonamide, a key intermediate in herbicide production, was reported, emphasizing the importance of such compounds in agricultural applications (Xinhong et al., 2017).

  • Antimicrobial and Antituberculosis Activity : Sulfonamide derivatives have been synthesized with observed antimicrobial and antituberculosis activity, indicating their potential in developing new treatments for infectious diseases (Castaño et al., 2019).

Safety And Hazards

The safety and hazards associated with 4-Methoxycarbonyl-5-methylfuran-2-sulfonamide are not detailed in the available literature .

properties

IUPAC Name

methyl 2-methyl-5-sulfamoylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCORFMSHFHDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycarbonyl-5-methylfuran-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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